3-bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole 3-bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 1374407-96-1
VCID: VC7862942
InChI: InChI=1S/C12H14BrN3/c1-10-14-12(13)15-16(10)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3
SMILES: CC1=NC(=NN1CCCC2=CC=CC=C2)Br
Molecular Formula: C12H14BrN3
Molecular Weight: 280.16

3-bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole

CAS No.: 1374407-96-1

Cat. No.: VC7862942

Molecular Formula: C12H14BrN3

Molecular Weight: 280.16

* For research use only. Not for human or veterinary use.

3-bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole - 1374407-96-1

Specification

CAS No. 1374407-96-1
Molecular Formula C12H14BrN3
Molecular Weight 280.16
IUPAC Name 3-bromo-5-methyl-1-(3-phenylpropyl)-1,2,4-triazole
Standard InChI InChI=1S/C12H14BrN3/c1-10-14-12(13)15-16(10)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3
Standard InChI Key AWRMYZJVXOAHOM-UHFFFAOYSA-N
SMILES CC1=NC(=NN1CCCC2=CC=CC=C2)Br
Canonical SMILES CC1=NC(=NN1CCCC2=CC=CC=C2)Br

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound is 3-bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole, with the molecular formula C₁₂H₁₄BrN₃ and a molecular weight of 280.16 g/mol. Its CAS Registry Number, 1374407-96-1, uniquely identifies it in chemical databases.

Table 1: Key Identifiers and Properties

PropertyValueSource
IUPAC Name3-bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazolePubChem
Molecular FormulaC₁₂H₁₄BrN₃PubChem
Molecular Weight280.16 g/molPubChem
CAS Number1374407-96-1EPA DSSTox
SMILESCC1=NC(=NN1CCCC2=CC=CC=C2)BrPubChem

Structural Analysis

The triazole core is a five-membered ring containing three nitrogen atoms. The bromine atom at position 3 enhances electrophilicity, enabling nucleophilic substitution reactions, while the 3-phenylpropyl group introduces steric bulk and lipophilicity. The methyl group at position 5 stabilizes the ring through electron donation.

Synthesis and Manufacturing

Stepwise Synthesis Strategy

  • Triazole Ring Formation: Cyclization of hydrazine derivatives with nitriles or cyanides under acidic or basic conditions.

  • Alkylation at Position 1: Reaction with 3-phenylpropyl bromide in the presence of a base (e.g., potassium carbonate) to introduce the 3-phenylpropyl group.

  • Bromination at Position 3: Electrophilic bromination using bromine or N-bromosuccinimide (NBS) in a polar solvent like dichloromethane.

  • Methylation at Position 5: Treatment with methyl iodide and a strong base (e.g., LDA) to install the methyl group .

Key Reaction Conditions

  • Alkylation: Conducted in tetrahydrofuran (THF) at −78°C using lithium diisopropylamide (LDA) as a base .

  • Bromination: Requires anhydrous conditions to avoid hydrolysis of the triazole ring.

Industrial Scalability

Optimized protocols for similar triazoles emphasize:

  • Catalyst Use: Palladium catalysts for cross-coupling reactions to attach aromatic groups.

  • Solvent Selection: Tetrahydrofuran and dimethylformamide (DMF) for high-yield alkylation.

  • Purification Methods: Column chromatography or recrystallization to achieve >95% purity.

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Decomposes above 250°C without melting, consistent with triazole derivatives.

  • Hydrolytic Sensitivity: Susceptible to ring opening under strongly acidic or basic conditions due to the Br–C bond’s polarization.

Spectroscopic Data

  • NMR (¹H): Expected signals include a triplet for the 3-phenylpropyl chain’s methylene groups (δ 2.4–2.6 ppm) and a singlet for the methyl group (δ 2.1 ppm).

  • Mass Spectrometry: Molecular ion peak at m/z 280.16 (M⁺) with fragments at m/z 201 (loss of Br) and 91 (tropylium ion from phenyl group).

Challenges and Future Prospects

Synthetic Limitations

  • Regioselectivity: Competing alkylation at multiple ring positions necessitates careful control of reaction conditions.

  • Purification Complexity: Similar polarities of byproducts complicate isolation.

Research Opportunities

  • Catalytic Bromination: Developing transition-metal catalysts for site-selective bromination.

  • Biological Screening: Evaluating antimicrobial and anticancer activity in collaboration with pharmacological studies.

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